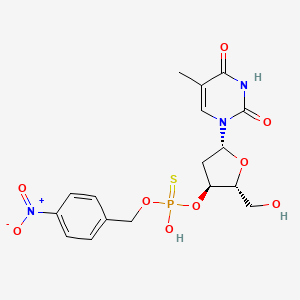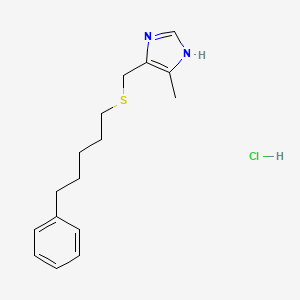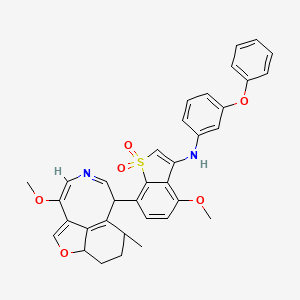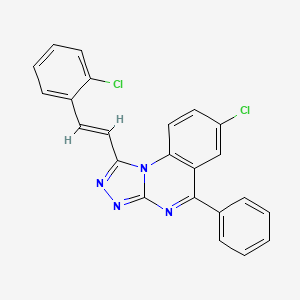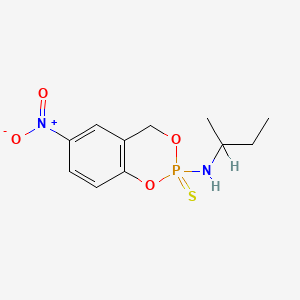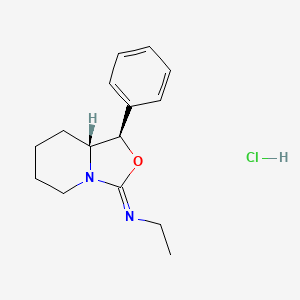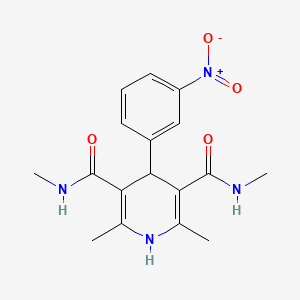
3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(3-nitrophenyl)-N,N',2,6-tetramethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(3-nitrophenyl)-N,N’,2,6-tetramethyl- is a complex organic compound that belongs to the class of pyridinedicarboxamides. This compound is characterized by the presence of a pyridine ring substituted with carboxamide groups at the 3 and 5 positions, a 1,4-dihydro structure, and a 3-nitrophenyl group. The compound also contains N,N’,2,6-tetramethyl substitutions, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(3-nitrophenyl)-N,N’,2,6-tetramethyl- typically involves a multistep process. One common method is the cyclocondensation reaction of ethyl acetoacetate, 3-nitrobenzaldehyde, and ammonium acetate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(3-nitrophenyl)-N,N’,2,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Pyridine derivatives with oxidized functional groups.
Reduction: Amino-substituted pyridinedicarboxamides.
Substitution: Various substituted pyridinedicarboxamides depending on the nucleophile used.
科学研究应用
3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(3-nitrophenyl)-N,N’,2,6-tetramethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(3-nitrophenyl)-N,N’,2,6-tetramethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The nitro group can also participate in redox reactions, influencing cellular processes .
相似化合物的比较
Similar Compounds
1,4-Dihydropyridines: These compounds share the 1,4-dihydro structure and are known for their biological activities, such as calcium channel blocking properties.
Pyridinedicarboxamides: Compounds with similar pyridine and carboxamide functionalities.
Uniqueness
3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(3-nitrophenyl)-N,N’,2,6-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-nitrophenyl group and multiple methyl substitutions differentiates it from other pyridinedicarboxamides and 1,4-dihydropyridines .
属性
CAS 编号 |
161771-91-1 |
|---|---|
分子式 |
C17H20N4O4 |
分子量 |
344.4 g/mol |
IUPAC 名称 |
3-N,5-N,2,6-tetramethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxamide |
InChI |
InChI=1S/C17H20N4O4/c1-9-13(16(22)18-3)15(14(10(2)20-9)17(23)19-4)11-6-5-7-12(8-11)21(24)25/h5-8,15,20H,1-4H3,(H,18,22)(H,19,23) |
InChI 键 |
DSKCESMQZLPOAQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(C(=C(N1)C)C(=O)NC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


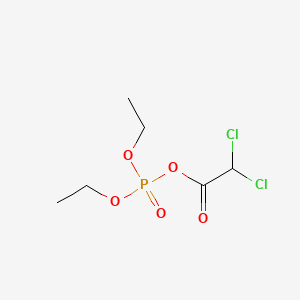
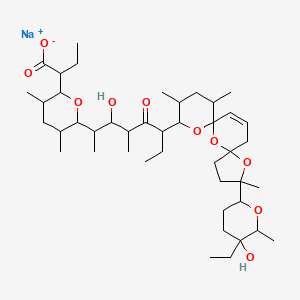
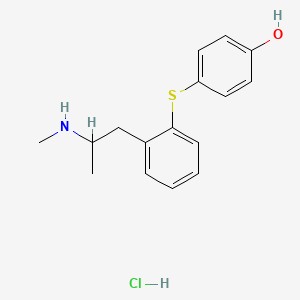
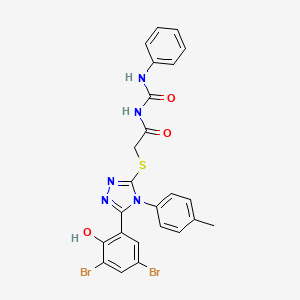
![9-(2-chlorophenyl)-N-(furan-2-ylsulfonyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12735319.png)
